5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of sulfonyl-indole derivatives This compound is characterized by the presence of a chloro, methoxy, and methyl group on a benzene ring, which is further attached to a sulfonyl group linked to a 2-methylindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzene.
Sulfonylation: The prepared benzene derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Indole Formation: The sulfonylated intermediate is then reacted with 2-methylindoline under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 5-chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfide]benzene.
Substitution: Formation of 5-azido-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene.
Scientific Research Applications
5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The indoline moiety may also contribute to its biological activity by binding to specific receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-4-methylbenzene: Lacks the sulfonyl-indoline moiety, making it less complex.
2-Methylindoline: Lacks the sulfonyl and benzene ring substituents.
5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfide]benzene: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of both a sulfonyl group and an indoline moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H19ClN2O6S
- Molecular Weight : 426.87 g/mol
- CAS Number : 21165-77-5
- IUPAC Name : Methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Antibacterial Activity
- Compounds related to sulfonamides have been shown to possess significant antibacterial properties. In studies evaluating synthesized compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
- The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
-
Enzyme Inhibition
- Enzyme inhibitory activity is a critical aspect of the pharmacological profile of sulfonamide derivatives. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been documented.
- In vitro assays revealed that certain derivatives exhibited strong AChE inhibitory activity, with IC50 values significantly lower than reference compounds . For instance, some compounds showed IC50 values as low as 0.63 µM compared to thiourea's IC50 of 21.25 µM, indicating potent enzyme inhibition .
- Binding Interactions
Study on Antibacterial and Enzyme Inhibitory Activities
A study synthesized several sulfonamide derivatives, including the target compound, and evaluated their biological activities:
- Methodology : The synthesized compounds were tested for their antibacterial efficacy against various strains and for their ability to inhibit AChE and urease.
Compound | Bacterial Strain | Zone of Inhibition (mm) | AChE IC50 (µM) |
---|---|---|---|
5-Chloro Compound | Salmonella typhi | 15 ± 1.2 | 0.63 ± 0.001 |
Other Derivative | Bacillus subtilis | 18 ± 0.8 | 1.13 ± 0.003 |
The results demonstrated that the synthesized derivatives exhibited promising antibacterial activity along with potent enzyme inhibition capabilities .
Research Findings
Further investigations into the pharmacological properties of sulfonamide derivatives reveal:
- Anticancer Potential : Some studies suggest that similar compounds may possess anticancer activities due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds in this class have also shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Pharmacokinetics : Understanding the pharmacokinetic profiles through BSA binding studies provides insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds .
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-11-8-16(22-3)17(10-14(11)18)23(20,21)19-12(2)9-13-6-4-5-7-15(13)19/h4-8,10,12H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLXPHMIKLRFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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